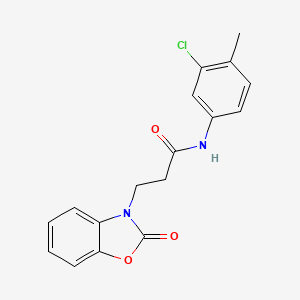![molecular formula C22H22N4O3 B6576420 3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 899745-35-8](/img/structure/B6576420.png)
3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide, also known as 3-MOPB, is an organic compound that has been studied extensively in recent years. It is a member of the benzamide class of compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide has a variety of scientific research applications, including its use as a potent inhibitor of the enzyme acetylcholinesterase (AChE). It has been used to study the role of AChE in the nervous system, as well as its involvement in Alzheimer’s disease. Additionally, this compound has been used to study the role of AChE in the development of learning and memory.
Mechanism of Action
3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide inhibits the activity of AChE by binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to an increase in the amount of acetylcholine available in the nervous system, which can lead to changes in neuronal activity and can affect learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the amount of acetylcholine in the brain, leading to improved learning and memory. Additionally, it has been shown to reduce anxiety and depression-like behaviors in mice.
Advantages and Limitations for Lab Experiments
The use of 3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide in lab experiments has several advantages. It is a potent inhibitor of AChE and can be used to study the role of AChE in the nervous system. Additionally, it is easy to synthesize and is relatively stable, making it suitable for long-term experiments. However, it is important to note that this compound can be toxic in high doses and should be handled with caution.
Future Directions
The potential applications of 3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide are still being explored. Some potential future directions include further research into its effects on learning and memory, as well as its potential use in the treatment of Alzheimer’s disease. Additionally, further studies could focus on its potential use in the treatment of anxiety and depression. Other potential future directions include exploring its effects on other enzymes and its potential use in other medical treatments.
Synthesis Methods
3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is synthesized through a multi-step reaction involving the condensation of 3-methoxybenzamide with 6-(morpholin-4-yl)pyridazin-3-yl chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated after purification. The process has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
3-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-7-3-5-17(15-19)22(27)23-18-6-2-4-16(14-18)20-8-9-21(25-24-20)26-10-12-29-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIIXSJLZOTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6576348.png)
![4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B6576358.png)
![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)
![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6576394.png)
![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)